molecular formula C6H6BrNO B090738 3-Bromo-2-hydroxy-5-methylpyridine CAS No. 17282-02-9

3-Bromo-2-hydroxy-5-methylpyridine

Cat. No.: B090738
CAS No.: 17282-02-9
M. Wt: 188.02 g/mol
InChI Key: KHBRMXVUQOVORD-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Heterocycles in Chemical Research

Pyridine and its derivatives are fundamental building blocks in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and ligands for metal complexes. acs.orgnih.gov The prevalence of the pyridine scaffold in biologically relevant molecules stems from the interplay of the heterocycle's intrinsic properties and its substituents. Consequently, the ability to selectively modify the pyridine ring is of paramount importance in the development of new functional molecules.

Significance of Halogenation in Pyridine Chemistry

The introduction of a halogen atom onto a pyridine ring, a process known as halogenation, is a crucial transformation in synthetic organic chemistry. nih.gov Installing a carbon-halogen bond provides a handle for numerous subsequent bond-forming reactions, enabling the diversification of pyridine-based compounds for structure-activity relationship studies and target-oriented synthesis. nih.gov Halopyridines are not only valuable as synthetic intermediates but are also integral components of many bioactive compounds. nih.gov

However, the halogenation of pyridines is not without its challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution, often requiring harsh reaction conditions that can be incompatible with sensitive functional groups. nih.govnih.gov This has spurred the development of novel and more selective halogenation methods. acs.orgnih.govchemrxiv.org For instance, researchers have designed phosphine (B1218219) reagents that facilitate the halogenation of a broad range of unactivated pyridines under milder conditions. acs.orgnih.gov Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve highly regioselective halogenation. nih.govchemrxiv.org

Contextualizing 3-Bromo-2-hydroxy-5-methylpyridine within Pyridinone Tautomerism

A key feature of 2-hydroxypyridines, including this compound, is their existence in a tautomeric equilibrium with their corresponding pyridinone form. wuxibiology.comchemtube3d.com This phenomenon, known as hydroxypyridine-pyridinone tautomerism, involves the intramolecular migration of a hydrogen atom from the hydroxyl group to the nitrogen atom of the pyridine ring.

In the case of this compound, it can exist as two tautomers: the hydroxy form (this compound) and the pyridone form (3-Bromo-5-methyl-2(1H)-pyridone). The equilibrium between these two forms can be influenced by factors such as the solvent and the solid-state packing. wuxibiology.comchemtube3d.com Generally, the pyridone tautomer is favored, particularly in the solid state and in polar solvents, due to factors like intermolecular hydrogen bonding. chemtube3d.com The pyridone form, while not having a fully aromatic ring in its neutral state, possesses a significant aromatic character through a resonance contributor where the nitrogen atom is positively charged and the oxygen atom is negatively charged. youtube.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H6BrNO sigmaaldrich.com
Molecular Weight 188.02 g/mol sigmaaldrich.com
Melting Point 78-82 °C sigmaaldrich.com
Appearance Colorless to yellowish solid
CAS Number 17282-02-9 sigmaaldrich.com

Spectroscopic Data of this compound

Spectroscopic TechniqueDataSource
¹H NMR Spectrum Available chemicalbook.com
¹³C NMR Spectrum Available chemicalbook.com
Mass Spectrometry Spectrum Available chemicalbook.com
Infrared Spectroscopy Spectrum Available chemicalbook.com

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the bromination of 2-hydroxy-5-methylpyridine (B17766) as the starting material. pipzine-chem.com Another approach is the diazotization of 2-amino-3-bromo-5-methylpyridine (B30763), followed by hydrolysis. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBRMXVUQOVORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395569
Record name 3-Bromo-2-hydroxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17282-02-9
Record name 3-Bromo-2-hydroxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxy-5-methylpyridine
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Synthesis and Derivatization Strategies of 3 Bromo 2 Hydroxy 5 Methylpyridine

Precursor Synthesis Routes

The creation of 3-bromo-2-hydroxy-5-methylpyridine relies on the efficient synthesis of its precursors. The following sections outline the multi-step process starting from 3-nitro-5-chloropyridine and also explore alternative methods for obtaining the crucial starting material, 2-hydroxy-5-methylpyridine (B17766).

Synthesis from 3-nitro-5-chloropyridine via diethyl malonate condensation and decarboxylation to 3-nitro-5-methylpyridine

The synthesis of 3-nitro-5-methylpyridine from 3-nitro-5-chloropyridine is a foundational step. This transformation can be achieved through a condensation reaction with diethyl malonate, followed by a decarboxylation step. While specific research findings on this direct conversion are not detailed in the provided search results, the general principles of nucleophilic aromatic substitution of a chloro group with a malonic ester, followed by hydrolysis and decarboxylation, are well-established in organic chemistry.

Hydrogenation reduction of 3-nitro-5-methylpyridine to 3-amino-5-methylpyridine (B1272045)

The reduction of the nitro group in 3-nitro-5-methylpyridine is a critical step to introduce an amino functionality, yielding 3-amino-5-methylpyridine. This is typically accomplished through catalytic hydrogenation. Various catalysts are effective for this transformation, with bimetallic nanoparticles such as copper/nickel showing high activity and selectivity in related nitroarene hydrogenations. rsc.org The reaction is generally carried out under a hydrogen atmosphere, and the choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting aminopyridine.

Conversion of 3-amino-5-methylpyridine to 3-bromo-5-methylpyridine (B130446) using bromine and sodium nitrite (B80452)

The conversion of 3-amino-5-methylpyridine to 3-bromo-5-methylpyridine is a multi-step process that typically involves diazotization of the amino group followed by a Sandmeyer-type reaction. In one reported method, 2-amino-3-bromo-5-methylpyridine (B30763) is treated with a sulfuric acid solution and then sodium nitrite at low temperatures (below 0°C) to form the diazonium salt. sciencemadness.org Subsequent reaction, likely involving a bromide source, would lead to the desired 3-bromo-5-methylpyridine. Another approach involves the direct bromination of an aminopicoline. For instance, 2-amino-5-picoline can be treated with bromine in acetic acid to yield 2-amino-3-bromo-5-methylpyridine.

Alternative routes for 2-hydroxy-5-methylpyridine synthesis as a starting material

2-Hydroxy-5-methylpyridine is a key intermediate that can also be synthesized through several alternative routes. These methods provide flexibility in starting materials and reaction conditions.

An effective method for the synthesis of 2-hydroxy-5-methylpyridine involves the reaction of 2-bromo-6-methylpyridine (B113505) with a strong base. chemicalbook.com In a specific procedure, 2-bromo-6-methylpyridine is dissolved in tert-AmylOH, and potassium tert-butoxide is added. chemicalbook.com The mixture is heated, and after the reaction, the solvent is removed. chemicalbook.com The residue is then treated with formic acid to yield 2-hydroxy-5-methylpyridine after purification. chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution mechanism.

ReactantReagentSolventTemperatureTimeYield
2-bromo-6-methylpyridinePotassium tert-butoxidetert-Amyl alcohol100 °C40 h72%

This interactive table summarizes the reaction conditions for the synthesis of 2-hydroxy-5-methylpyridine from 2-bromo-6-methylpyridine.

Another efficient route to 2-hydroxy-5-methylpyridine is the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine. google.com This process is carried out in the presence of an acid and an anionic surfactant, which enhances the reaction efficiency. google.com In a typical procedure, 3-cyano-6-hydroxypyridine and sodium lauryl sulfate (B86663) are dissolved in a mixed solvent of n-butanol and water. chemicalbook.comgoogle.com Sulfuric acid is then added, followed by a palladium on carbon (Pd/C) catalyst. chemicalbook.comgoogle.com The mixture is then subjected to hydrogenation. chemicalbook.comgoogle.com This method has been shown to achieve high conversion rates and yields, making it suitable for larger-scale production. google.comchemicalbook.com

Starting MaterialCatalystAdditivesSolventYield
3-cyano-6-hydroxypyridine5% Pd/CSulfuric acid, Sodium lauryl sulfaten-butanol/water83%

This interactive table outlines the key components and outcome of the catalytic hydrogenation of 3-cyano-6-hydroxypyridine.

Bromination Methodologies

Direct bromination techniques

Direct bromination of the precursor, 2-hydroxy-5-methylpyridine, is a primary route to obtaining this compound. This electrophilic aromatic substitution is typically achieved using standard brominating agents. pipzine-chem.com Common reagents for this transformation include liquid bromine and N-bromosuccinimide (NBS). pipzine-chem.com When using liquid bromine, the reaction is often conducted in a solvent like acetic acid. The process involves the careful addition of bromine to a solution of 2-hydroxy-5-methylpyridine, followed by a workup procedure that usually includes neutralization with a mild base.

Alternatively, N-bromosuccinimide serves as a solid, and often milder, source of electrophilic bromine, which can offer advantages in handling and selectivity. The reaction with NBS can be carried out in various inert organic solvents.

Regioselective bromination considerations

The regiochemical outcome of the bromination of 2-hydroxy-5-methylpyridine is governed by the directing effects of the substituents on the pyridine (B92270) ring. The hydroxyl group at the C2 position is a strongly activating, ortho-, para-directing group. The methyl group at the C5 position is also an activating group, though its influence is weaker than that of the hydroxyl group.

The powerful activating and ortho-directing nature of the C2-hydroxyl group strongly favors electrophilic substitution at the C3 position. This inherent electronic preference results in high regioselectivity for the formation of this compound. While the desired isomer is the major product, controlling the reaction conditions, such as temperature and the stoichiometry of the brominating agent, is crucial to minimize the formation of poly-brominated byproducts. researchgate.net

Functional Group Interconversion and Further Derivatization

The synthetic value of this compound is significantly enhanced by its capacity for further chemical modification at both the hydroxyl group and the bromine atom. These transformations provide pathways to a wide array of functionalized pyridine compounds.

Reactions at the Hydroxyl Group

The hydroxyl group behaves like a typical phenol, allowing for a range of derivatization reactions.

A common derivatization is the etherification of the hydroxyl group. The conversion to 3-Bromo-2-methoxy-5-methylpyridine is a representative example. uni.lu This transformation is generally accomplished via the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group by a base to form a nucleophilic phenoxide, followed by reaction with an alkylating agent. masterorganicchemistry.com

A strong base, such as sodium hydride (NaH), is often used to ensure complete deprotonation of the hydroxyl group. The resulting sodium salt is then treated with a methylating agent like methyl iodide to yield the methoxy (B1213986) ether. masterorganicchemistry.comyoutube.com The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

ReactantReagentsProduct
This compound1. NaH2. CH₃I3-Bromo-2-methoxy-5-methylpyridine
This compoundK₂CO₃, (CH₃)₂SO₄3-Bromo-2-methoxy-5-methylpyridine

Reactions at the Bromine Atom

The bromine atom at the C3 position serves as a key functional handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These methods are foundational for constructing new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: This reaction pairs the bromo-pyridine with a boronic acid or boronate ester to form a new C-C bond, a method widely used for synthesizing biaryl compounds. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, such as Pd(OAc)₂, and a base. researchgate.netnih.gov

Sonogashira Coupling: To create a C(sp²)-C(sp) bond, the Sonogashira coupling is employed, reacting the bromo-pyridine with a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the bromo-pyridine with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is highly versatile for synthesizing a wide range of arylamines. chemspider.com

Reaction TypeReactantsCatalysts/ReagentsProduct Type
Suzuki CouplingThis compound, R-B(OH)₂Pd catalyst, Base3-Aryl/Alkyl-2-hydroxy-5-methylpyridine
Sonogashira CouplingThis compound, Terminal AlkynePd catalyst, Cu(I) co-catalyst, Base3-Alkynyl-2-hydroxy-5-methylpyridine
Buchwald-Hartwig AminationThis compound, R₂NHPd catalyst, Base3-Amino-2-hydroxy-5-methylpyridine
Cross-coupling reactions (e.g., Suzuki cross-coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. mdpi.comorganic-chemistry.org In the context of this compound, the bromine atom serves as the leaving group for the coupling reaction.

A general approach for the Suzuki cross-coupling of a bromo-substituted pyridine involves reacting it with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium phosphate (B84403) (K₃PO₄). mdpi.com These reactions are often carried out in a solvent mixture, for instance, 1,4-dioxane (B91453) and water. mdpi.com The reaction efficiently proceeds with various arylboronic acids containing different functional groups, leading to the corresponding pyridine derivatives in moderate to good yields. mdpi.com

The catalytic cycle of the Suzuki cross-coupling reaction generally consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoborane compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to produce novel pyridine derivatives with moderate to good yields. mdpi.com This highlights the utility of this reaction in diversifying the pyridine scaffold.

Nucleophilic aromatic substitution reactions

Nucleophilic aromatic substitution (SNA r) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.com The reactivity of the aromatic ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

For pyridine derivatives, the position of the leaving group and the nature of the substituents on the ring influence the feasibility of S NAr reactions. While the C3-position of pyridine is generally nucleophilic and less prone to attack by nucleophiles, strategic modifications can enable such reactions. acs.org

One-pot strategies have been developed to synthesize 3-aryloxy-pyridines from 5-bromo-1,2,3-triazines and phenols, which proceeds through a concerted S NAr reaction followed by a cycloaddition. acs.org This method provides an efficient route to access 3-aryloxy-pyridines, which are important structural motifs in pharmaceuticals. acs.org

Reactions at the Methyl Group

While the primary focus of derivatization often lies on the bromine and hydroxyl groups, the methyl group at the 5-position of the pyridine ring also presents opportunities for chemical modification. For example, oxidation of the methyl group could lead to the corresponding carboxylic acid or aldehyde, which can then be used in a variety of subsequent reactions such as amidation or esterification.

Furthermore, the methyl group can potentially undergo condensation reactions. For instance, a method for preparing 5-bromo-2-methylpyridine (B113479) involves the condensation of diethyl malonate with 5-nitro-2-chloropyridine, followed by decarboxylation. google.com This indicates that the methyl group or its precursors can be involved in carbon-carbon bond-forming reactions to build up the pyridine ring system.

Aryl and heteroaryl coupling reactions

Beyond the well-established Suzuki coupling, other palladium-catalyzed cross-coupling reactions can be employed to introduce aryl and heteroaryl moieties onto the this compound scaffold. The Sonogashira coupling reaction, for example, is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. beilstein-journals.org

A copper-free palladium-catalyzed Sonogashira coupling of aryl bromides with 2-methylbut-3-yn-2-ol has been shown to be highly effective, yielding aryl-2-methyl-3-butyn-2-ols in good to excellent yields. beilstein-journals.org This methodology is tolerant of a wide range of functional groups on the aryl bromide, including electron-rich, electron-poor, and sterically hindered derivatives. beilstein-journals.org The reaction of 3-bromopyridine (B30812) proceeds smoothly under these conditions, demonstrating the applicability of this method to pyridine substrates. beilstein-journals.org

Furthermore, ruthenium-catalyzed reactions have been explored for the heteroarylation of 2-bromopyridines. For example, 2-bromo-3-methylpyridine (B184072) can undergo a domino C-O/C-N/C-C bond formation reaction to yield complex heteroarylated 2-pyridones. nih.gov

Synthetic Yield Optimization and Process Efficiency

Precursor CompoundReagents and ConditionsYield
2-hydroxy-5-methyl-3-nitropyridinePOBr₃, DMF, 0-80 °C, 12 h86% chemicalbook.com
5-nitro-2-chloropyridineDiethyl malonate, Sodium, Toluene, 110 °C-
5-nitro-2-picoline-94% google.com

Purity assessment in synthetic processes

Ensuring the purity of this compound and its intermediates is critical for its use in further synthetic applications. Various analytical techniques are employed to assess the purity throughout the synthetic process.

Commonly, chromatographic methods such as Thin Layer Chromatography (TLC) are used to monitor the progress of reactions and for preliminary purity checks. nih.gov For more rigorous purity determination, Gas Chromatography (GC) is often utilized, with some commercial suppliers specifying a purity of >98.0% (GC). cymitquimica.com

Spectroscopic methods are also indispensable for both structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure and can reveal the presence of impurities. google.comresearchgate.net Mass spectrometry is used to confirm the molecular weight of the compound. chemicalbook.com

In some cases, X-ray crystallography can be used to determine the precise three-dimensional structure of the molecule and provides the ultimate confirmation of its identity and purity. researchgate.net The refinement parameters from crystallographic analysis, such as the R-factor, provide a quantitative measure of the quality of the structural model and, by extension, the purity of the crystalline sample. researchgate.netnih.gov

Analytical TechniquePurpose
Thin Layer Chromatography (TLC)Reaction monitoring, preliminary purity check nih.gov
Gas Chromatography (GC)Quantitative purity assessment cymitquimica.com
Nuclear Magnetic Resonance (NMR)Structural confirmation, impurity detection google.comresearchgate.net
Mass Spectrometry (MS)Molecular weight confirmation chemicalbook.com
X-ray CrystallographyDefinitive structural elucidation, purity of crystalline sample researchgate.net

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of 3-Bromo-2-hydroxy-5-methylpyridine are determined by its constituent atoms and their bonding arrangement within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Due to intermolecular hydrogen bonding, the O-H stretching vibration is anticipated as a broad band, likely in the 3100-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ range.

The pyridine (B92270) ring itself has several characteristic stretching vibrations. These C=C and C=N stretching modes typically occur in the 1400-1600 cm⁻¹ region. The C-O stretching vibration is expected around 1200-1300 cm⁻¹. The C-Br stretching vibration, being a heavier single bond, is anticipated at a lower wavenumber, generally in the 500-650 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While O-H stretching vibrations are typically weak in Raman spectra, the aromatic ring vibrations are often strong and well-defined. The symmetric vibrations of the pyridine ring are particularly Raman active. Therefore, the FT-Raman spectrum should clearly show the pyridine ring breathing modes. The C-Br stretch is also expected to be a strong band in the Raman spectrum.

Correlation of experimental data with theoretical calculations

To gain a deeper understanding of the vibrational modes, experimental data is often correlated with theoretical calculations based on Density Functional Theory (DFT). Using a method such as B3LYP with a 6-311++G(d,p) basis set, the vibrational frequencies and intensities for this compound can be calculated. core.ac.ukresearchgate.net

The calculated harmonic vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the computed wavenumbers are typically scaled by an empirical factor (e.g., ~0.96) to improve the agreement with experimental data. researchgate.net A detailed comparison allows for a more precise assignment of each vibrational mode, a process known as Potential Energy Distribution (PED) analysis. nih.gov

Table 1: Expected Vibrational Modes for this compound and Their Anticipated Wavenumber Ranges Based on Analogous Compounds

Vibrational ModeExpected FTIR Wavenumber (cm⁻¹)Expected FT-Raman Wavenumber (cm⁻¹)Comments
O-H Stretch3100-3400 (broad)WeakBroadened due to hydrogen bonding
C-H Stretch (aromatic)3000-31003000-3100Characteristic of the pyridine ring
C-H Stretch (methyl)2850-29602850-2960Asymmetric and symmetric stretches
C=C, C=N Stretch (ring)1400-16001400-1600Multiple bands expected
C-O Stretch1200-13001200-1300Coupled with other ring vibrations
C-Br Stretch500-650500-650Strong in both FTIR and Raman

Note: The values in this table are estimations based on data from analogous substituted pyridines and general spectroscopic principles. Experimental verification is required for precise assignments.

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals.

UV-Visible Absorption Spectroscopy in various solvents

The UV-Visible spectrum of this compound is expected to show absorptions arising from n → π* and π → π* electronic transitions associated with the pyridine ring and its substituents (hydroxyl, bromo, and methyl groups). The lone pair of electrons on the nitrogen and oxygen atoms can participate in n → π* transitions, which are typically of lower intensity and appear at longer wavelengths compared to the more intense π → π* transitions of the aromatic system.

The polarity of the solvent can influence the position of these absorption bands. For instance, in polar solvents, hydrogen bonding can lower the energy of the n-orbital, leading to a blue shift (hypsochromic shift) of the n → π* transition. Conversely, π → π* transitions often experience a red shift (bathochromic shift) in polar solvents due to the stabilization of the excited state. Studying the spectra in a range of solvents with varying polarities (e.g., chloroform, methanol, water, DMSO) can help in the assignment of these transitions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) simulations of UV-Vis spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating electronic absorption spectra. By performing TD-DFT calculations, it is possible to predict the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., which molecular orbitals are involved). nih.gov

For this compound, TD-DFT calculations, likely using the B3LYP functional with a suitable basis set, could be performed on the optimized ground-state geometry. nih.gov These calculations can be carried out for the molecule in the gas phase and in various solvents using implicit solvent models like the Polarizable Continuum Model (PCM). The results would provide a theoretical basis for interpreting the experimental UV-Vis spectra and understanding the influence of the substituents and solvent on the electronic properties of the molecule.

Table 2: Hypothetical UV-Visible Absorption Maxima (λmax) for this compound Based on TD-DFT Predictions for Analogous Compounds

SolventPredicted λmax (nm) for n → πPredicted λmax (nm) for π → πExpected Effect
Chloroform (non-polar)~320-340~280-300Baseline
Methanol (polar, protic)~310-330~285-305Hypsochromic shift for n→π, Bathochromic for π→π
Water (polar, protic)~305-325~290-310Stronger shifts than methanol
DMSO (polar, aprotic)~315-335~285-305Significant shifts due to high polarity

Note: This table presents a hypothetical scenario based on established solvatochromic effects and TD-DFT results for similar pyridine derivatives. nih.gov Experimental measurement is necessary for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the molecular framework, confirming the success of synthetic modifications and detailing the electronic environment of each atom.

Proton NMR (¹H NMR) chemical shift analysis of derivatives

While specific, comprehensive spectral libraries for derivatives of this compound are not broadly published, the principles of ¹H NMR analysis are well-established for this class of compounds. The chemical shifts (δ) of protons are highly sensitive to their local electronic environment. For instance, in a typical pyridinoid structure, protons attached to the aromatic ring will appear in distinct regions. The synthesis of derivatives, such as through substitution at the hydroxyl group or displacement of the bromine atom, would lead to predictable changes in the ¹H NMR spectrum. The signals of protons near the site of modification would experience the most significant shift, providing clear evidence of the chemical transformation.

For illustrative purposes, the analysis of related pyridine compounds shows that protons on the pyridine ring typically resonate at specific chemical shifts. Any derivatization would alter these values, which is a key aspect of characterization in synthesis studies. mdpi.com

Carbon-13 NMR (¹³C NMR) chemical shift analysis of derivatives

Complementing ¹H NMR, ¹³C NMR spectroscopy maps the carbon skeleton of a molecule. In the case of this compound derivatives, each carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridisation state and electronic environment. The carbon atom bonded to the bromine (C-3) and the one bonded to the hydroxyl group (C-2) would have characteristic chemical shifts. Upon derivatization, these shifts, along with those of neighbouring carbons, would change significantly. For example, the conversion of the hydroxyl group to an ether would shift the C-2 signal downfield. Although detailed spectral data for derivatives are sparse in public literature, data for the related compound 3-Bromo-2-hydroxypyridine is available and serves as a reference point for expected chemical shifts in this type of structure. chemicalbook.com

The following table illustrates how NMR data for a hypothetical derivative might be presented:

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-4Expected ValueExpected Value
H-6Expected ValueExpected Value
CH₃Expected ValueExpected Value
C-2-Expected Value
C-3-Expected Value
C-4-Expected Value
C-5-Expected Value
C-6-Expected Value

Data is hypothetical and for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) of derivatives

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for analyzing polar, and often non-volatile, synthetic derivatives of compounds like this compound. This method transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for confirming the molecular weight of a newly synthesized derivative. rsc.org In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ can be selected and fragmented through collision-induced dissociation. rsc.org The resulting fragmentation pattern provides a wealth of structural information. For brominated pyridine derivatives, characteristic fragmentation pathways often involve the loss of the bromine atom or cleavage of side chains. nih.govnih.gov Studies on related complex nitrogen-containing heterocyclic systems demonstrate that fragmentation occurs at the weakest bonds and can lead to characteristic losses, such as the cleavage of rings or substituent groups, helping to piece together the molecule's structure. nih.govmdpi.com

Computational Chemistry Investigations

Computational chemistry provides theoretical insight into molecular structures, stability, and reactivity, complementing experimental findings.

Geometry Optimization using Hartree-Fock (HF) and Density Functional Theory (DFT) methods

Hartree-Fock (HF) and Density Functional Theory (DFT) are two fundamental ab initio methods used to predict the three-dimensional structure of molecules by finding the lowest energy conformation. ntnu.no While HF is a foundational wave-function-based theory, DFT methods, which include electron correlation effects, are often favored for their balance of accuracy and computational cost. ntnu.nonih.gov For substituted pyridines, these calculations are invaluable. A study on the related isomer, 2-hydroxy-3-nitropyridine, utilized both HF and DFT (specifically the B3LYP functional with a 6-311++G(d,p) basis set) to investigate its molecular structure and vibrational frequencies. nih.gov Such studies calculate optimized bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. Furthermore, these computational models can predict electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

The table below shows an example of the type of data generated from a DFT geometry optimization for a related substituted pyridine, illustrating the level of structural detail that can be obtained.

Parameter Calculated Value (Å or °)
Bond Length (C-Br)Calculated Value
Bond Length (C-O)Calculated Value
Bond Angle (C-C-Br)Calculated Value
Bond Angle (C-C-O)Calculated Value

Values are based on typical results from DFT calculations on similar structures and are for illustrative purposes.

Based on a comprehensive search of available scientific literature, a detailed article focusing on the advanced spectroscopic and computational characterization of This compound cannot be generated at this time.

The search indicates that while this compound is a known chemical intermediate, particularly in the synthesis of pharmaceuticals, there is a lack of published research providing the specific, in-depth computational analysis required by the requested outline. smolecule.com

Specifically, no publicly accessible studies were found that detail the following for this compound:

Basis Set Dependency Analysis: No comparative studies involving basis sets like 6-311++G(d,p), 6-311G(d), or 6-311G(3d,2p) were located.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: While the utility of HOMO-LUMO analysis for this type of molecule is acknowledged, specific energy values, gaps, or orbital visualizations for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping: No MEP maps or detailed analyses of electrophilic/nucleophilic sites for this specific molecule have been published.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis: There are no findings related to ELF or LOL analyses in the literature for this compound.

Reduced Density Gradient (RDG) Analysis: The search yielded no studies on the non-covalent interactions of this molecule using RDG analysis.

Thermodynamic Properties and Dipole Moment Calculations: Specific calculated thermodynamic properties and dipole moments for this compound are not documented in the available resources.

Therefore, due to the absence of the necessary scientific data, it is not possible to construct a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the provided outline.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

The bromine atom on the pyridine (B92270) ring is a key site for nucleophilic substitution reactions. Due to the electronegativity of the bromine atom, the carbon to which it is attached carries a partial positive charge, rendering it susceptible to attack by nucleophiles. pipzine-chem.com Consequently, nucleophilic reagents such as alkoxides and amines can readily displace the bromine atom, leading to the formation of a variety of derivatives. This reactivity is a cornerstone of its utility in constructing more complex molecular architectures. pipzine-chem.com

Electrophilic Aromatic Substitution Reactions

The pyridine ring in 3-Bromo-2-hydroxy-5-methylpyridine possesses aromatic character, which allows it to undergo electrophilic aromatic substitution reactions. The substituents on the ring significantly influence the electron density and, therefore, the reactivity and selectivity of these reactions. The methyl group acts as an electron-donating group, increasing the electron density of the pyridine ring. Conversely, the bromine atom and the hydroxyl group are electron-withdrawing, which decreases the electron cloud density. pipzine-chem.com This differential in electronic effects dictates the position and feasibility of electrophilic attack on the ring.

Transition Metal-Catalyzed Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of many complex organic molecules.

Suzuki Cross-Coupling Mechanisms

The Suzuki-Miyaura cross-coupling reaction is a particularly prominent application for this compound. mdpi.comresearchgate.net This palladium-catalyzed reaction couples an organoboron compound with an organic halide. nih.gov In the case of this compound, the bromine atom serves as the halide partner.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate. yonedalabs.com

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step typically requires activation of the boronic acid with a base to enhance the nucleophilicity of the organic group. yonedalabs.comorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com

The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success and efficiency of the Suzuki coupling reaction. mdpi.comresearchgate.net These reactions are often carried out in a mixture of solvents, such as 1,4-dioxane (B91453) and water, at elevated temperatures. mdpi.com

Tautomerism and its Impact on Reactivity (Pyridinone vs. Hydroxypyridine Forms)

A critical aspect influencing the reactivity of this compound is its existence in two tautomeric forms: the 2-hydroxypyridine (B17775) form and the 2-pyridone form. chemtube3d.com This tautomerism involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. nih.gov

The equilibrium between these two forms is highly sensitive to the solvent environment. wuxibiology.com In non-polar solvents, the 2-hydroxypyridine form may be favored, while polar solvents, such as water and alcohols, tend to favor the 2-pyridone form. wuxibiology.comwikipedia.org This is because the more polar 2-pyridone tautomer is better stabilized by polar solvent molecules. wuxibiology.com In the solid state, the pyridone form is generally predominant. wikipedia.org

This tautomeric equilibrium has a profound impact on the molecule's reactivity. The 2-hydroxypyridine form exhibits more traditional aromatic character, while the 2-pyridone form has a more localized double bond character within the ring. wuxibiology.com The different electronic distributions and geometries of the tautomers can lead to different reaction pathways and selectivities. For instance, the nucleophilicity of the nitrogen and oxygen atoms differs significantly between the two forms, which can affect the outcome of alkylation or acylation reactions.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides a deeper understanding of the tautomeric equilibrium and reaction rates. For the parent 2-hydroxypyridine/2-pyridone system, theoretical calculations have shown that the energy difference between the two tautomers is relatively small. In the gas phase, the enol (hydroxypyridine) form is slightly more stable, while in water, the pyridone form is significantly favored. nih.gov

Applications in Medicinal Chemistry and Biological Systems

Enzyme Inhibition Studies

The pyridine (B92270) nucleus is a common motif in many enzyme inhibitors. The specific substitutions on the 3-Bromo-2-hydroxy-5-methylpyridine ring system offer opportunities for targeted interactions with enzyme active sites.

Bromodomain Inhibitor Research

While direct studies on this compound as a bromodomain inhibitor are not prevalent in the current literature, its structural analogs are key components in the synthesis of potent kinase inhibitors used in cancer therapy. For instance, the closely related compound, 2-amino-5-bromo-3-hydroxypyridine, serves as a crucial intermediate in the synthesis of Lorlatinib. google.com Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor, not a bromodomain inhibitor, used in the treatment of specific types of non-small cell lung cancer. google.com This highlights the utility of the brominated hydroxypyridine scaffold in constructing complex molecules for targeted cancer therapies.

Cytochrome P450 (CYP) Enzyme Inhibition

Cytochrome P450 enzymes are a critical family of enzymes involved in the metabolism of a vast array of drugs and xenobiotics. nih.govnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govnih.gov Pyridine-containing compounds are known to interact with CYP enzymes, sometimes leading to inhibition. nih.gov However, specific studies detailing the inhibitory effects of this compound on various CYP isoforms are not extensively reported in the public domain. Given the prevalence of the pyridine moiety in pharmaceuticals and the importance of CYP inhibition in drug development, this remains an area for potential future investigation.

Substrate for specific dioxygenases (e.g., 3-hydroxy-2-methylpyridinecarboxylate dioxygenase)

Dioxygenase enzymes play important roles in the biodegradation of aromatic compounds. One such enzyme, 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, is involved in the metabolic pathway of pyridine derivatives. There is currently no available research that has investigated or identified this compound as a substrate for this or other specific dioxygenases.

Antimicrobial Activities of Derivatives

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Pyridine and its derivatives have been a source of compounds with significant antimicrobial properties. nih.gov

Research into derivatives of the structurally similar compound 5-bromo-2-methylpyridin-3-amine (B1289001) has yielded novel compounds with notable antibacterial activity. These derivatives were synthesized via Suzuki cross-coupling reactions and tested for their ability to inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MICs) of some of these derivatives against Gram-positive and Gram-negative bacteria demonstrate their potential as antimicrobial agents.

CompoundE. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)
4a 100>100>100>100
4b 50100100>100
4c >100>100>100>100
4d 100100100100
4e 100>100>100>100
4f 255050100
4g >100>100>100>100
4h 100>100>100>100
4i 100100100>100
Ciprofloxacin 25252525

Data sourced from a study on derivatives of the structurally related 5-bromo-2-methylpyridin-3-amine.

Antithrombolytic Activity of Derivatives

Thrombotic events, such as heart attack and stroke, are major causes of morbidity and mortality worldwide. Antithrombolytic agents are crucial for the treatment of these conditions. A study investigating novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine explored their potential as antithrombolytic agents. mdpi.com The in vitro clot lysis assay was used to determine the percentage of clot disruption by these compounds. mdpi.com

The results indicated that several of the synthesized derivatives exhibited significant antithrombolytic activity, with some compounds showing higher efficacy than the standard reference, streptokinase. mdpi.com

Compound% Clot Lysis
2a 21.45
2b 35.78
2c 15.67
2d 24.89
2e 18.92
2f 29.33
2g 12.87
2h 19.88
2i 22.43
4a 28.76
4b 41.32
4c 19.87
4d 32.88
4e 22.98
4f 38.65
4g 15.92
4h 25.76
4i 29.81
Streptokinase 65.43
Water (Negative Control) 5.34

Data sourced from a study on derivatives of the structurally related 5-bromo-2-methylpyridin-3-amine. mdpi.com

Biofilm Inhibition Studies

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.com The inhibition of biofilm formation is a key strategy in combating chronic and persistent infections. mdpi.com

Derivatives of 5-bromo-2-methylpyridin-3-amine have been evaluated for their ability to inhibit biofilm formation by Escherichia coli. mdpi.com The results, presented as the percentage of biofilm inhibition, demonstrated that several of these compounds are potent biofilm inhibitors. mdpi.com

Compound% Biofilm Inhibition
2a 80.23
2b 87.36
2c 78.45
2d 83.90
2e 75.34
2f 86.48
2g 69.87
2h 72.88
2i 82.97
4a 84.30
4b 87.09
4c 79.87
4d 83.62
4e 77.98
4f 91.95
4g 71.92
4h 68.76
4i 81.81

Data sourced from a study on derivatives of the structurally related 5-bromo-2-methylpyridin-3-amine. mdpi.com

Haemolytic Activity Assessment

The haemolytic activity of a compound, its ability to rupture red blood cells (erythrocytes), is a critical parameter in assessing its biocompatibility for potential therapeutic applications. For this compound specifically, detailed studies on its haemolytic activity are not extensively documented in publicly available literature.

However, the assessment of haemolytic properties is a standard toxicological evaluation for pyridine derivatives intended for pharmaceutical use. Generally, the haemolytic potential of heterocyclic compounds can be influenced by factors such as their lipophilicity and their ability to interact with and disrupt the erythrocyte membrane. For instance, studies on other heterocyclic compounds, such as N-alkyl amine oxides, have shown that the length of alkyl chains can significantly impact haemolytic activity google.com. Similarly, research into pyrimidine (B1678525) polymers, which share structural similarities with pyridine derivatives, has demonstrated that these materials can be engineered to have low haemolysis rates (less than 5%), indicating good blood compatibility epo.org.

Given the lack of specific data for this compound, any potential development for in-vivo applications would necessitate rigorous haemolytic assays to ensure its safety profile.

Ligand Binding Affinity Investigations with Biological Receptors

Direct investigations into the ligand binding affinity of this compound with specific biological receptors are not widely reported. Its primary role is not as a direct therapeutic agent but as a building block for more complex molecules. The true value of this compound is realized when it is incorporated into larger structures designed to interact with biological targets.

Pyridine and its derivatives are fundamental scaffolds in drug discovery, recognized for their ability to form hydrogen bonds and participate in various interactions within the binding pockets of enzymes and receptors . The functional groups on this compound—the hydroxyl, bromine, and methyl groups—provide reactive handles for chemists to build upon, creating derivatives with tailored affinities for specific biological targets. For example, a patent has described the use of this compound in the synthesis of potent HPK1 kinase inhibitors, which are complex molecules designed to bind to the active site of the kinase enzyme google.com. The pyridine core of the parent compound becomes a crucial structural element of the final, biologically active ligand.

Role as a Synthetic Intermediate for Biologically Active Molecules

The principal application of this compound is as a key intermediate in the synthesis of a wide array of biologically active compounds across the pharmaceutical and agrochemical sectors lookchem.comgoogle.com. Its unique combination of functional groups allows for diverse chemical modifications, making it a valuable starting material lookchem.com.

This compound is a versatile intermediate for the synthesis of various pharmaceutical agents. It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs google.com. The bromine atom provides a site for cross-coupling reactions, while the hydroxyl group can be modified or used to influence the molecule's solubility and binding characteristics. A notable example from patent literature is its use as a starting material in a multi-step synthesis to produce a highly active HPK1 kinase inhibitor, a class of drugs with potential applications in oncology and immunology google.com.

In the agricultural sector, this compound serves as an important precursor for the manufacture of various agrochemicals. It is utilized in the synthesis of compounds intended to protect crops and enhance yield, including fungicides and herbicides google.com. The structural framework of the pyridine ring is a common feature in many successful pesticides, and this compound provides a convenient starting point for creating new or established active ingredients chemicalbook.com.

This compound is closely related to a key precursor in the synthesis of Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis google.comlookchem.com. The established synthesis pathway for Pirfenidone starts with 2-amino-5-methylpyridine, which is converted via a diazotization reaction into 5-methyl-2(1H)-pyridinone (also known as 2-hydroxy-5-methylpyridine) google.comlookchem.comgoogle.com. This non-brominated intermediate, 2-hydroxy-5-methylpyridine (B17766), is the direct precursor that undergoes an N-arylation reaction with a phenyl group (from reagents like iodobenzene (B50100) or bromobenzene) to form Pirfenidone lookchem.comgoogle.com.

The fact that 2-hydroxy-5-methylpyridine is a direct impurity found in the final Pirfenidone drug substance underscores its central role in the manufacturing process. While this compound is not the direct precursor, its structure is only one bromine atom away from this critical intermediate, highlighting its place within the family of compounds essential for the synthesis of antifibrotic agents like Pirfenidone.

Interactive Data Tables

Table 1: Applications of this compound as a Synthetic Intermediate

Field of ApplicationType of ProductRole of this compound
Medicinal Chemistry Pharmaceutical IntermediatesPrecursor for anti-inflammatory and analgesic drugs google.com
Starting material for kinase inhibitors google.com
Agrochemicals Agrochemical IntermediatesPrecursor for herbicides and fungicides google.comchemicalbook.com
Antifibrotic Agents Pharmaceutical PrecursorStructurally related to the direct precursor of Pirfenidone google.comlookchem.com

Advanced Materials and Catalyst Applications

Role in the Synthesis of Thienopyranone Scaffolds

While direct synthesis of thienopyranone scaffolds using 3-Bromo-2-hydroxy-5-methylpyridine is not extensively documented, its structural features make it a promising candidate for constructing the closely related and biologically significant thienopyridinone core. Thienopyridinones, which are structural isomers of thienopyranones, are recognized for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.gov The synthesis of various substituted thieno[2,3-b]pyridines often begins with functionalized pyridine (B92270) precursors. nih.govtandfonline.com

For instance, established synthetic routes to thieno[2,3-b]pyridinone derivatives involve the cyclization of substituted aminothiophenes. researchgate.net A plausible synthetic pathway could involve the conversion of this compound into a corresponding aminothiophene derivative. The existing bromo and hydroxy groups serve as reactive sites for introducing the necessary functionalities to build the fused thiophene (B33073) ring.

A general strategy could proceed as follows:

Thiolation: The 2-hydroxy group (in its 2-pyridone tautomeric form) can be converted to a 2-thioxo (2-thiopyridone) group.

Gewald Reaction: The resulting 3-bromo-5-methyl-2-thioxo-1,2-dihydropyridine could then undergo a reaction analogous to the Gewald reaction. This typically involves reacting an α-cyano ketone with a sulfur source and an amine. In this case, the pyridone itself would be the core, and reaction with an appropriate α-halo-carbonyl compound in the presence of a base could lead to the annulation of the thiophene ring.

Cyclization: Intramolecular cyclization would yield the target thieno[2,3-b]pyridinone scaffold. The bromine atom at the 3-position could be retained or further functionalized in subsequent steps to create a library of derivatives for biological screening. tandfonline.comresearchgate.net

The development of such synthetic strategies highlights the utility of this compound as a starting material for complex heterocyclic systems sought after in medicinal chemistry.

Potential as Chiral Dopants for Liquid Crystals

The compound this compound is itself an achiral molecule. However, its functional groups provide the necessary handles for the synthesis of novel chiral molecules that could function as dopants for liquid crystals. Chiral dopants are additives that induce a helical twist in a nematic liquid crystal host, leading to the formation of a cholesteric phase, which is essential for many display and sensor applications.

The effectiveness of a chiral dopant is often related to its molecular structure and properties like a high dipole moment. mdpi.com While this specific compound has not been developed as a dopant, its pyridine core is a component of many advanced materials. The synthesis of new pyridine derivatives with high dipole moments has been explored for this purpose. mdpi.com

A synthetic strategy to create a chiral dopant from this compound could involve:

Introduction of a Chiral Moiety: The hydroxy group (at position 2) or the bromo group (at position 3) can be used as points of attachment for a known chiral auxiliary. For example, esterification or etherification of the hydroxy group with a chiral alcohol or acid (e.g., from the chiral pool like amino acids or terpenes) would create a new chiral molecule. chemicalbook.com

Suzuki or Sonogashira Coupling: The bromo group is an ideal functional group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of complex, rigid, and chiral organic fragments that can enhance the helical twisting power of the resulting molecule.

Ligand Properties in Metal Complexes

The 2-hydroxypyridine (B17775) moiety of this compound, which exists in tautomeric equilibrium with its 2-pyridone form, is a highly versatile ligand scaffold in coordination chemistry. The deprotonated form, 2-pyridonate, can coordinate to metal ions in various modes, making it a valuable component in the design of catalysts and functional metal complexes.

The pyridonate ligand platform can engage in several coordination bonding motifs:

Monodentate N-coordination: The metal binds only to the nitrogen atom.

Monodentate O-coordination: The metal binds only to the oxygen atom.

Bidentate N,O-chelation: The metal is bound by both the nitrogen and oxygen atoms, forming a stable chelate ring.

Bridging Modes: The ligand can bridge two or more metal centers.

This versatility is crucial for catalysis, as the ability to switch between coordination modes (hemilability) can open up coordination sites on the metal center during a catalytic cycle. Furthermore, the 2-hydroxypyridine motif can participate in "metal-ligand cooperation," where the ligand is not just a passive spectator but actively participates in bond activation, for example, through deprotonation/protonation of the hydroxy group.

The presence of the bromo and methyl substituents on the this compound ring would modulate its properties as a ligand compared to unsubstituted 2-hydroxypyridine.

Electronic Effects: The electron-withdrawing bromine atom would influence the pKa of the hydroxyl group and the electron density on the nitrogen and oxygen donor atoms, thereby affecting the strength of the metal-ligand bonds.

Steric Effects: The methyl group at the 5-position provides some steric bulk, which could influence the geometry of the resulting metal complex and potentially favor certain coordination modes over others.

Complexes of ruthenium and other transition metals with substituted hydroxypyridine ligands have been investigated for their catalytic and biological activities, demonstrating the importance of this ligand class. mdpi.com Therefore, this compound represents a promising, modifiable ligand for developing new metal complexes with tailored steric and electronic properties for applications in catalysis and materials science.

Environmental Fate and Degradation Pathways

Environmental Release and Transport Mechanisms

The release of 3-Bromo-2-hydroxy-5-methylpyridine into the environment is primarily associated with its production and industrial use. pipzine-chem.comnih.gov Spills, improper disposal of waste, and emissions from manufacturing facilities are potential sources of release. Once in the environment, its transport and partitioning between air, water, and soil are governed by its physicochemical properties.

As an organic compound, it may be transported and transformed between water, soil, and the atmosphere. pipzine-chem.com In soil, it has the potential to affect microbial communities and may be taken up by plants. pipzine-chem.com If released into the atmosphere, it could undergo photochemical reactions. pipzine-chem.com Due to its solubility in water, there is a potential for it to contaminate aquatic systems. pipzine-chem.comnih.gov The pyridinium (B92312) ion, a cationic form of pyridine (B92270), is expected to adsorb to soil and sediment, especially under acidic conditions. nih.gov

Degradation in Environmental Matrices

The breakdown of this compound in the environment can occur through both non-biological (abiotic) and biological (biotic) processes. researchgate.net

Abiotic Degradation (e.g., hydrolysis, photolysis)

Hydrolysis: The presence of a bromine atom on the pyridine ring suggests that the compound could be susceptible to hydrolysis, a reaction with water that can lead to the replacement of the bromine atom. The rate of this process would be dependent on factors such as pH and temperature.

Photolysis: Pyridine and its derivatives can undergo photodegradation when exposed to sunlight. researchgate.net Studies on 2-hydroxypyridine (B17775) have shown that its photolytic degradation is influenced by factors such as pH, dissolved oxygen, and the presence of radical scavengers. nih.gov The degradation of 2-hydroxypyridine was found to be faster at lower pH and increased with the presence of dissolved oxygen, indicating a photooxidation pathway. nih.gov It is plausible that this compound would also be susceptible to photolysis, potentially leading to the cleavage of the pyridine ring and the formation of various transformation products. The addition of a bromine atom might influence the rate and pathway of photodegradation.

Biotic Degradation (e.g., microbial metabolism)

The biodegradation of pyridine and its derivatives by microorganisms is a significant environmental process. researchgate.netnih.gov Numerous bacteria capable of degrading pyridines have been isolated from soil and sludge. researchgate.net The biodegradability of pyridine compounds is influenced by the nature and position of substituents on the pyridine ring. researchgate.netnih.gov

While specific studies on the microbial metabolism of this compound are lacking, research on related compounds provides valuable insights. Bacteria are known to degrade simple pyridine derivatives, particularly hydroxypyridines, through pathways that typically involve hydroxylated intermediates. researchgate.net The initial step in the biodegradation of many pyridines involves the incorporation of an oxygen atom from water. researchgate.netnih.gov

For instance, the microbial degradation of pyridine can proceed through a pathway that results in the formation of succinic acid. nih.gov In some cases, the degradation of pyridine derivatives begins with hydroxylation. The degradation of 2-hydroxypyridine can lead to the formation of a blue pigment, although some bacteria can degrade it without this accumulation. researchgate.net

The presence of a bromine atom can affect the rate of biodegradation. Halogenated pyridines are generally considered to be among the less readily biodegradable pyridine derivatives. nih.gov However, microorganisms capable of degrading halogenated aromatic compounds exist. acs.org

Persistence and Bioaccumulation Potential

Persistence: The persistence of a chemical in the environment is its ability to resist degradation. Halogenated organic compounds can be persistent. sigmaaldrich.com While there is no specific data on the persistence of this compound, its structure as a halogenated pyridine suggests it may have a degree of environmental persistence. The rate of its degradation through abiotic and biotic pathways will ultimately determine its environmental half-life.

Bioaccumulation: Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kₒw). A high Log Kₒw value suggests a greater potential for a chemical to accumulate in fatty tissues. Specific Log Kₒw data for this compound is not available. For a structurally similar compound, 5-bromo-2-hydroxy-3-methylpyridine, a predicted XlogP value of 1.0 is reported, which is relatively low and would suggest a low potential for bioaccumulation. uni.lu However, the presence of a bromine atom can increase the lipophilicity and therefore the bioaccumulation potential of a compound. nih.gov

Impact on Environmental Organisms (e.g., ecotoxicity studies)

The potential impact of this compound on environmental organisms is a key aspect of its environmental risk assessment. While specific ecotoxicity data for this compound is scarce, information on related pyridine derivatives provides an indication of its potential toxicity. The safety data sheet for a similar compound, 5-Bromo-3-hydroxy-2-methylpyridine, indicates a lack of data on its toxicity to fish. echemi.com

Pyridine and its derivatives have been shown to be toxic to a range of aquatic organisms. cdc.govnih.gov The toxicity of pyridine derivatives can vary significantly depending on the type and position of the substituents on the pyridine ring. nih.gov For example, pyridine derivatives with hydroxyl groups have been found to be less toxic to the marine bacterium Vibrio fischeri than those with methyl, chloro, or carboxyl groups. nih.gov

Studies on brominated flame retardants, another class of brominated organic compounds, have shown that they can be toxic to fish, affecting endocrine function and reproduction. uu.nl

Table 1: General Toxicity of Pyridine Derivatives to Aquatic Organisms

OrganismCompoundEndpointValueReference
Vibrio fischeriPyridineEC500.027 - 49.1 mmol/L nih.gov
Vibrio fischeriHydroxypyridinesEC50Generally less toxic nih.gov
Vibrio fischeriMethylpyridinesEC50Generally more toxic nih.gov
Vibrio fischeriChloropyridinesEC50Generally more toxic nih.gov
Vibrio fischeriCarboxylpyridinesEC50Generally more toxic nih.gov
FishBrominated Flame Retardants-Endocrine disruption, reproductive effects uu.nl

This table presents general toxicity data for classes of pyridine derivatives and related compounds to provide context, as specific data for this compound is not available.

Q & A

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

  • Case Study : It serves as a precursor for imidazo[1,2-a]pyridines via cyclization with ethyl acetoacetate. These derivatives show antiviral activity (e.g., EC₅₀ = 1.2 µM against influenza A) .

Q. How is this compound utilized in metallopharmaceutical research?

  • Example : Chelate formation with Cu(II) in aqueous ethanol (1:2 stoichiometry) produces complexes with enhanced superoxide dismutase (SOD) mimic activity. Characterize via UV-Vis (λmax ~650 nm) and cyclic voltammetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.